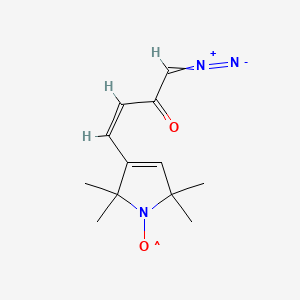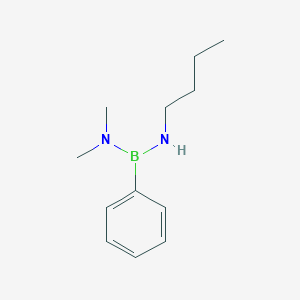
N'-Butyl-N,N-dimethyl-1-phenylboranediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-Butyl-N,N-dimethyl-1-phenylboranediamine is an organic compound that belongs to the class of amines It is characterized by the presence of a butyl group, two methyl groups, and a phenyl group attached to a boranediamine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-Butyl-N,N-dimethyl-1-phenylboranediamine typically involves the reaction of N,N-dimethyl-1-phenylethylamine with butylboronic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of N’-Butyl-N,N-dimethyl-1-phenylboranediamine may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N’-Butyl-N,N-dimethyl-1-phenylboranediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: It can be reduced to form simpler amines or boranes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce simpler amines.
Applications De Recherche Scientifique
N’-Butyl-N,N-dimethyl-1-phenylboranediamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of polymers and other materials that require boron-containing intermediates.
Mécanisme D'action
The mechanism by which N’-Butyl-N,N-dimethyl-1-phenylboranediamine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in enzymes or other proteins, thereby modulating their activity. The pathways involved may include the formation of boron-nitrogen bonds, which can influence the reactivity and stability of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-1-phenylethylamine: Similar in structure but lacks the butyl and boranediamine groups.
N,N-Dimethylbutylamine: Contains a butyl group but lacks the phenyl and boranediamine groups.
Dimethylbenzylamine: Contains a benzyl group but lacks the butyl and boranediamine groups.
Uniqueness
N’-Butyl-N,N-dimethyl-1-phenylboranediamine is unique due to the presence of both butyl and phenyl groups attached to a boranediamine core. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
79866-99-2 |
|---|---|
Formule moléculaire |
C12H21BN2 |
Poids moléculaire |
204.12 g/mol |
Nom IUPAC |
N-[dimethylamino(phenyl)boranyl]butan-1-amine |
InChI |
InChI=1S/C12H21BN2/c1-4-5-11-14-13(15(2)3)12-9-7-6-8-10-12/h6-10,14H,4-5,11H2,1-3H3 |
Clé InChI |
FSXFBUBQXBYQSB-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=C1)(NCCCC)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Phenyl-2,9,10-trioxa-6-aza-1-germabicyclo[4.3.3]dodecane](/img/structure/B14440394.png)


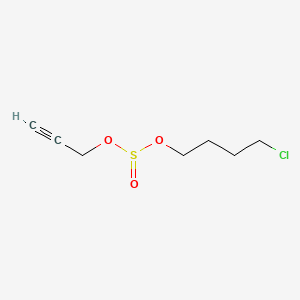
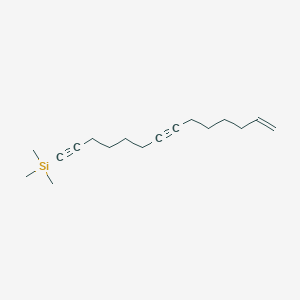
![2-(3-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14440423.png)
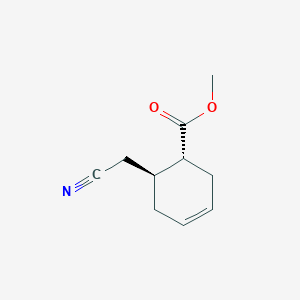

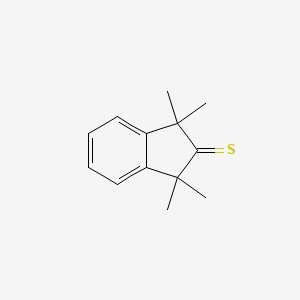
![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, trilithium monosodium salt](/img/structure/B14440446.png)

![2-[Amino(2-chlorophenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14440454.png)
![Benzenecarboximidic acid, N-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B14440469.png)
